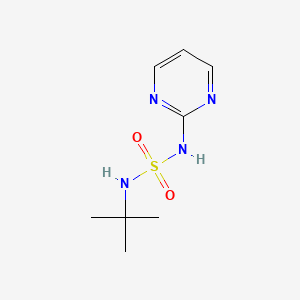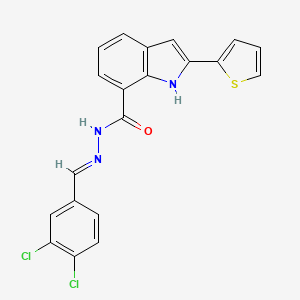![molecular formula C22H29N3O2 B5517674 1-cyclohexyl-4-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5517674.png)
1-cyclohexyl-4-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of analogs related to "1-cyclohexyl-4-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-2-piperazinone" involves strategic modifications to enhance lipophilicity and introduce polar functional groups, aiming at potential diagnostic or therapeutic applications in oncology. An example involves the creation of derivatives of the σ receptor ligand PB28, where methylene groups are substituted with polar functionalities to reduce lipophilicity without compromising receptor affinity (Abate et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds emphasizes the importance of maintaining a balance between lipophilicity and polarity to ensure cellular uptake and receptor selectivity. The stereochemistry and the placement of polar functional groups play a crucial role in the affinity towards specific receptor subtypes, as demonstrated in the structural analysis and receptor binding studies of σ receptor ligands (Abate et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of "1-cyclohexyl-4-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-2-piperazinone" and its analogs involves interactions with various receptors, exhibiting significant affinities and selectivities. The ability to undergo specific chemical reactions, such as modifications to the piperazine or indole moiety, allows for the fine-tuning of receptor affinity and selectivity, as well as the exploration of their potential antiproliferative properties in cancer cell lines (Abate et al., 2011).
Physical Properties Analysis
The physical properties, including lipophilicity, molecular weight, and solubility, of "1-cyclohexyl-4-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-2-piperazinone" derivatives, are critical for their pharmacokinetic profile and bioavailability. Adjustments in the compound's structure can significantly affect these properties, influencing its potential as a therapeutic agent or diagnostic tool (Abate et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and selectivity, are pivotal in determining the compound's interaction with biological targets. The introduction of polar functional groups and adjustments in lipophilicity are strategic modifications aimed at enhancing the compound's efficacy and specificity for sigma receptors, thereby highlighting its potential in therapeutic applications (Abate et al., 2011).
Aplicaciones Científicas De Investigación
Potential in Oncology and Diagnostic Applications
1-Cyclohexyl-4-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-2-piperazinone and its analogues have been studied for their potential therapeutic and diagnostic applications in oncology. One such analogue, PB28, exhibits promise but is limited by high lipophilicity. To overcome this, novel analogues with reduced lipophilicity have been designed, showing potential for use in positron emission tomography (PET) radiotracers and minimal antiproliferative activity, suggesting a focus on diagnostic rather than therapeutic use (Abate et al., 2011).
Role in Synthesis of Biologically Active Compounds
This compound is useful in the synthesis of biologically active compounds. For example, it can be used as a starting material in Diels-Alder reactions to create tricyclic piperazine-2,5-diones, which are found in secondary mold metabolites with biological activity (Jin et al., 2001).
Anticancer Activity
Derivatives of this compound, such as 4-(1H-indole-2-carbonyl)piperazine-2,6-dione, have been synthesized and evaluated for anticancer activity. These derivatives have shown promising results against various cancer cell lines, highlighting their potential in cancer treatment (Kumar et al., 2013).
Electrochemical Applications
In electrochemistry, 4-(piperazin-1-yl)phenols, structurally related to the compound , have been studied in the presence of indole derivatives. This research focuses on the electrochemical synthesis of highly conjugated bisindolyl-p-quinone derivatives, which could have implications in various chemical synthesis processes (Amani et al., 2012).
Antibacterial and Biofilm Inhibition
Some piperazine derivatives exhibit potent antibacterial efficacies and biofilm inhibition activities. These properties are particularly notable against common pathogens like E. coli and S. aureus. This suggests a potential role for these compounds in treating bacterial infections and inhibiting biofilm formation, which is crucial in managing antibiotic resistance (Mekky & Sanad, 2020).
Labeling for Antihypertensive Agents
Carbon-14 labeling of related compounds, such as CI-926 and CI-927, which are antihypertensive agents, has been explored. This process is crucial for tracking the distribution and metabolism of these drugs in the body, providing valuable data for drug development and pharmacokinetics studies (Hays, 1987).
Safety and Hazards
Direcciones Futuras
Indole derivatives have been found to possess a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . Therefore, the study of new indole derivatives like “1-cyclohexyl-4-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-2-piperazinone” could be a promising area of future research.
Propiedades
IUPAC Name |
1-cyclohexyl-4-(3,5,7-trimethyl-1H-indole-2-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-14-11-15(2)20-18(12-14)16(3)21(23-20)22(27)24-9-10-25(19(26)13-24)17-7-5-4-6-8-17/h11-12,17,23H,4-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGXBERIBXCYAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N3CCN(C(=O)C3)C4CCCCC4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5517592.png)
![3-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5517597.png)


![1-[5,8-dimethoxy-2-(3-methylphenyl)-3-quinolinyl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5517614.png)

![4'-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5517640.png)



![6-{[4-(3-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B5517680.png)

![2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 3-nitrobenzoate](/img/structure/B5517694.png)
![5-acetyl-2-[(2-chloro-6-fluorobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5517703.png)